molecular formula C12H14N2OS2 B7775788 4-(2-methylsulfanylethyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one

4-(2-methylsulfanylethyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one

Cat. No.: B7775788
M. Wt: 266.4 g/mol
InChI Key: KALSXWPXUWRLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “4-(2-methylsulfanylethyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one” is a chemical entity with significant relevance in various scientific fields. It is known for its unique structural properties and diverse applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylsulfanylethyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.

    Reaction Conditions: These conditions may include the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves:

    Large-Scale Reactors: The use of large reactors to carry out the chemical reactions under optimized conditions.

    Automation: Automation of the process to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylsulfanylethyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are used.

    Reducing Agents: For reduction reactions, reagents like sodium borohydride or lithium aluminum hydride are employed.

    Catalysts: Catalysts such as palladium on carbon or platinum are used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(2-methylsulfanylethyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: In biological research, it is used to study cellular processes and biochemical pathways.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on various diseases.

    Industry: In industrial applications, it is used in the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-methylsulfanylethyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to Targets: The compound binds to specific proteins or enzymes, altering their activity.

    Pathway Modulation: It modulates biochemical pathways, leading to changes in cellular processes.

    Effect on Cells: The overall effect on cells depends on the specific targets and pathways involved.

Properties

IUPAC Name

4-(2-methylsulfanylethyl)-1-phenyl-2-sulfanyl-4H-imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-17-8-7-10-11(15)14(12(16)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALSXWPXUWRLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)N(C(=N1)S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCCC1C(=O)N(C(=N1)S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.